molecular formula C19H20N2O2 B14290034 4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione CAS No. 114038-65-2

4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B14290034
CAS No.: 114038-65-2
M. Wt: 308.4 g/mol
InChI Key: KRVRORNQNSCZAG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-methylphenyl groups attached to a pyrazolidine-3,5-dione core, with additional methyl groups at the 4,4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into dihydropyrazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include diketones, dihydropyrazolidine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylphenyl)ethane-1,2-dione: Similar in structure but lacks the pyrazolidine core.

    4,4’-Dimethylbenzophenone: Contains similar aromatic rings but differs in the central core structure.

    Bis(4-methylphenyl)ethanedione: Another related compound with a different central core.

Uniqueness

4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its pyrazolidine-3,5-dione core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114038-65-2

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4,4-dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H20N2O2/c1-13-5-9-15(10-6-13)20-17(22)19(3,4)18(23)21(20)16-11-7-14(2)8-12-16/h5-12H,1-4H3

InChI Key

KRVRORNQNSCZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)C)(C)C

Origin of Product

United States

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